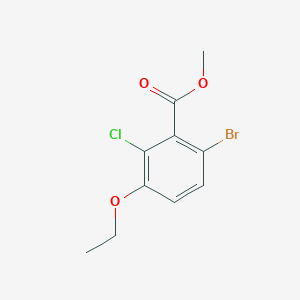

Methyl 6-bromo-2-chloro-3-ethoxybenzoate

Description

Methyl 6-bromo-2-chloro-3-ethoxybenzoate (CAS: 2384335-29-7) is a halogenated aromatic ester featuring a benzoate backbone substituted with bromine at position 6, chlorine at position 2, and an ethoxy group at position 2. This compound is part of a broader class of halogenated benzoates, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structural complexity and substitution pattern confer unique reactivity and physicochemical properties, making it valuable for designing novel molecules .

Properties

Molecular Formula |

C10H10BrClO3 |

|---|---|

Molecular Weight |

293.54 g/mol |

IUPAC Name |

methyl 6-bromo-2-chloro-3-ethoxybenzoate |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

XNDRCURKBLURQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-chloro-3-ethoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding carboxylic acids, while reduction reactions can convert the ester to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing bromine or chlorine.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Methyl 6-bromo-2-chloro-3-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-chloro-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The presence of bromine, chlorine, and ethoxy groups influences its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Positioning : Shifting substituents (e.g., bromine from position 6 to 2) alters electronic effects and steric hindrance, influencing reactivity in cross-coupling reactions.

- Functional Group Variation: Replacing chlorine with amino (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate) shifts the compound’s utility toward peptide coupling or coordination chemistry .

Physicochemical Properties

Data from methyl ester analogs (Table 3 in ) suggest:

- Boiling Points : Methyl esters generally have lower boiling points than ethyl analogs due to reduced van der Waals interactions.

- Solubility : The ethoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to methoxy-substituted analogs.

- Stability : Halogenated benzoates with electron-withdrawing groups (e.g., Cl, Br) exhibit resistance to hydrolysis under acidic conditions, critical for storage and handling .

Biological Activity

Methyl 6-bromo-2-chloro-3-ethoxybenzoate is an organic compound notable for its unique chemical structure, which includes halogen substituents and an ethoxy group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C10H10BrClO3

- Molecular Weight : 293.54 g/mol

- CAS Number : 2384926-02-5

The presence of bromine and chlorine atoms enhances the electrophilicity of the compound, which may facilitate its interaction with biological targets such as enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The halogen substituents may play a crucial role in enhancing this activity. Preliminary studies suggest that compounds with similar structures often show significant bioactivity, making this compound a candidate for further pharmacological investigation.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | X µg/mL | |

| Escherichia coli | Y µg/mL | |

| Candida albicans | Z µg/mL |

(Note: Specific MIC values need to be filled in based on experimental data.)

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structural features have been associated with the inhibition of cancer cell proliferation. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival and growth.

Case Study: Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to reduced viability in treated cells compared to controls. The study employed assays such as MTT and colony formation to assess cell proliferation and viability.

Mechanistic Studies

Understanding the mechanism of action is vital for evaluating the therapeutic potential of this compound. Interaction studies have focused on how this compound binds to specific biological macromolecules, influencing enzyme activity or receptor signaling pathways. Such studies are essential for elucidating its pharmacological profile and potential therapeutic applications .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have been instrumental in identifying key features that contribute to the biological activity of this compound. Variations in substituents on the aromatic ring have been explored to optimize bioactivity while minimizing toxicity.

Table 2: SAR Analysis of Related Compounds

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| Compound A | Substituted at position X | High activity |

| Compound B | No halogen substitution | Low activity |

| Methyl 6-bromo-2-chloro... | Bromine and chlorine present | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.